molecular formula C21H19N5O B11136273 N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11136273
M. Wt: 357.4 g/mol
InChI Key: SIDSSMIIAZVHHX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves the coupling of tryptamine derivatives with pyrimidine-based amines. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or dimethylformamide

    Temperature: Room temperature to slightly elevated temperatures

    Catalysts: DCC and sometimes 4-dimethylaminopyridine (DMAP) as a catalyst

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties allow it to bind to these targets, potentially inhibiting or activating specific pathways. This compound may exert its effects by:

    Binding to DNA or RNA: Interfering with transcription or translation processes.

    Inhibiting enzymes: Blocking the activity of enzymes involved in critical biological pathways.

    Modulating receptor activity: Acting as an agonist or antagonist to specific receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of indole, pyrimidine, and benzamide structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C21H19N5O/c27-20(22-12-9-16-14-25-19-8-2-1-7-18(16)19)15-5-3-6-17(13-15)26-21-23-10-4-11-24-21/h1-8,10-11,13-14,25H,9,12H2,(H,22,27)(H,23,24,26)

InChI Key

SIDSSMIIAZVHHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

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